6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
“6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine” is a heterocyclic compound . It belongs to the class of triazolopyrazines, which are known for their versatile biological activities . This compound has a molecular formula of C6H4BrClN4 .
Synthesis Analysis
The synthesis of triazolopyrazines involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The synthesis of “6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine” involves heating the precursor in trimethyl orthoacetate at 130°C for 1 hour .Molecular Structure Analysis
The molecular structure of “6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine” consists of a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The InChI Key for this compound is ZLJLYILYSDGQLY-UHFFFAOYSA-N .Chemical Reactions Analysis
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . They are often used as building blocks in medicinal chemistry .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.45 . It is stored at a temperature of 28°C .Scientific Research Applications
Synthesis and Structural Analysis
6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives have been extensively studied for their synthesis and structural analysis. For instance, one study described the synthesis of triazole pyridazine derivatives, which exhibited considerable biological properties such as anti-tumor and anti-inflammatory activities (Sallam et al., 2021). Another research focused on the facile one-pot synthesis of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazines, demonstrating the potential for creating new synthetic scaffolds (Mal et al., 2015).
Anticonvulsant and Antimicrobial Applications
A significant application of this compound is in the field of anticonvulsant and antimicrobial activities. A study synthesized substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines and tested them for anticonvulsant activity, showing potent effects against seizures (Kelley et al., 1995). Furthermore, new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines were synthesized and showed antimicrobial activity against various bacteria and fungi (Kumara et al., 2013).
Anticancer Potential
This compound also exhibits potential in anticancer research. A study on 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine highlighted its importance as an intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2019). Another research synthesized compounds showing promising anticancer activity, emphasizing the role of 1,2,4-triazolo[4,3-a]pyrazines in developing new therapeutic agents (Romero et al., 2020).
Cardiovascular Applications
In cardiovascular research, compounds related to 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine have shown promise. A study involving the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines demonstrated coronary vasodilating and antihypertensive activities, suggesting potential applications in cardiovascular diseases (Sato et al., 1980).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it is challenging to describe its exact mode of action. It is known that triazolo-pyrazine derivatives can interact with various biological targets, leading to diverse physiological effects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Without specific information about the biological targets and mode of action of 6-bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine, it is difficult to predict how environmental factors might influence its action .
Future Directions
properties
IUPAC Name |
6-bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN4/c1-3-10-11-6-5(8)9-4(7)2-12(3)6/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAFXDZUEAMBOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(N=C2Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
Synthesis routes and methods
Procedure details
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